Propyl isocyanate

Descripción general

Descripción

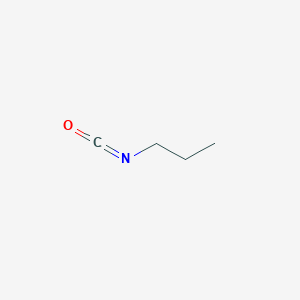

Propyl isocyanate, also known as isocyanic acid propyl ester, is an organic compound with the molecular formula C₄H₇NO. It is a colorless liquid with a pungent odor and is primarily used in the production of polyurethanes and other polymers. The compound is characterized by the presence of an isocyanate group (−N=C=O) attached to a propyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Propyl isocyanate can be synthesized through several methods:

Phosgenation of Amines: The most common industrial method involves the reaction of propylamine with phosgene (COCl₂).

Non-Phosgene Methods: Alternative methods include the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea, followed by the thermal decomposition of the resulting carbamate. These methods are being explored to mitigate the environmental and health risks associated with phosgene.

Industrial Production Methods: The industrial production of this compound predominantly relies on the phosgene method due to its efficiency and high yield. advancements in catalyst development for non-phosgene methods are being researched to improve safety and sustainability .

Análisis De Reacciones Químicas

Reactions with Nucleophiles

Propyl isocyanate reacts exothermically with nucleophiles, forming carbamate or urea derivatives:

Alcohols

-

Product : Urethanes (carbamates)

-

Mechanism : Nucleophilic attack by the alcohol’s hydroxyl group on the isocyanate carbon, followed by proton transfer .

-

Conditions : Base catalysis accelerates the reaction. Solvent-free reactions risk explosive violence, necessitating inert solvents like toluene .

Amines

-

Product : Ureas

-

Mechanism : Amine attack yields substituted ureas :

-

Scope : Primary/secondary amines react efficiently. Tertiary amines act as catalysts in polyurea formation .

Water

-

Product : Propylamine and CO₂

-

Mechanism : Hydrolysis via nucleophilic water attack :

-

Hazard : Gas evolution causes foaming and pressure buildup in confined spaces .

Polymerization Reactions

This compound undergoes acid- or base-initiated polymerization:

-

Mechanism : Chain-growth polymerization via carbamate intermediates .

-

Products : Polyurethanes (with diols) or polyureas (with diamines) .

-

Safety : Exothermic decomposition releases 20–30 kJ/mol, posing explosion risks in closed systems .

σ-Rearrangement with Methyl Trichlorosilane

-

Reaction : Used to synthesize 3-isocyanate propyl trimethoxy silicane :

-

Conditions : 95–100°C in toluene with triethylamine; yields 95–96% with >97% purity .

Multicomponent Reactions (MCRs)

-

Example : Synthesis of hydantoins or quinazolinones via tandem nucleophilic attacks and cyclization .

-

Catalysts : Iron(III) or photoredox systems enable spirocyclic product formation .

Hazardous Side Reactions

| Reaction Partner | Products | Risks |

|---|---|---|

| Strong oxidizers | Toxic gases (e.g., HCN, NOₓ) | Fire/explosion |

| Acids/Bases | Uncontrolled polymerization | Exothermic runaway |

| Aldehydes/Ketones | Unstable adducts | Heat generation |

Reactivity Modulators

Aplicaciones Científicas De Investigación

Industrial Applications

1.1 Polyurethanes Production

Propyl isocyanate is extensively used in the manufacture of polyurethanes, which are versatile materials employed in various sectors such as automotive, construction, and textiles. The compound reacts with polyols to form polyurethane foams, elastomers, and coatings.

- Types of Polyurethanes:

- Flexible Foams: Used in furniture and automotive seating.

- Rigid Foams: Employed in insulation materials.

- Coatings: Utilized for protective finishes on surfaces.

1.2 Coatings and Adhesives

The reactivity of this compound allows it to be integrated into coatings and adhesives, enhancing their durability and resistance to moisture and chemicals.

- Key Properties:

- Excellent adhesion to various substrates.

- Resistance to environmental degradation.

Environmental Applications

2.1 Water Treatment

Recent studies have investigated the modification of cellulose nanocrystals with this compound to create aerogels for oil adsorption. These modified aerogels demonstrate significant potential for removing organic pollutants from water.

- Case Study:

Health and Safety Considerations

While this compound has numerous applications, it also poses health risks upon exposure. It can cause respiratory irritation and sensitization, necessitating careful handling in industrial settings.

- Health Effects:

Research Insights

Recent research highlights advancements in the synthesis of bio-based isocyanates from renewable resources, including this compound. This shift aims to reduce the environmental impact associated with traditional petrochemical routes.

- Synthesis Techniques:

Data Tables

The following table summarizes key properties and applications of this compound:

| Property/Application | Description |

|---|---|

| Chemical Formula | CHNO |

| Main Uses | Polyurethanes, Coatings, Adhesives |

| Environmental Impact | Potential for water treatment applications |

| Health Risks | Respiratory irritation, skin sensitization |

Mecanismo De Acción

The mechanism of action of propyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (−N=C=O) is electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its ability to form urethanes and ureas through reactions with alcohols and amines, respectively . The molecular targets and pathways involved include the formation of stable covalent bonds with nucleophilic sites on other molecules.

Comparación Con Compuestos Similares

Propyl isocyanate can be compared with other isocyanates such as:

Methyl Isocyanate: Similar in structure but with a methyl group instead of a propyl group. It is more volatile and toxic.

Phenyl Isocyanate: Contains a phenyl group, making it less volatile but more reactive towards nucleophiles.

Hexyl Isocyanate: Has a longer alkyl chain, resulting in different physical properties and reactivity.

Uniqueness: this compound’s balance of reactivity and manageable volatility makes it suitable for various industrial and research applications, distinguishing it from more volatile or less reactive isocyanates .

Actividad Biológica

Propyl isocyanate (CAS Number: 110-78-1) is a colorless to light-yellow liquid known for its sharp odor and is primarily utilized in the synthesis of various chemicals and insecticides. This compound belongs to the class of isocyanates, which are recognized for their significant biological activities and potential health hazards. Understanding the biological activity of this compound is crucial for assessing its safety and efficacy in industrial applications.

- Molecular Formula : CHN

- Molecular Weight : 57.09 g/mol

- Boiling Point : 81 °C

- Flash Point : 24 °C

Toxicological Profile

This compound exhibits a range of toxic effects, particularly affecting the respiratory system and skin. The following table summarizes its acute and chronic health effects:

| Health Effect | Description |

|---|---|

| Acute Toxicity | Harmful if inhaled, swallowed, or in contact with skin; may cause irritation. |

| Respiratory Effects | Can induce bronchospasm, pulmonary edema, and asthma-like symptoms. |

| Skin Irritation | Causes erythema, vesiculation, and inflammation upon contact. |

| Eye Damage | Can cause severe irritation and potential damage to the cornea. |

| Chronic Effects | Long-term exposure may lead to persistent respiratory issues and sensitization. |

The biological activity of this compound is primarily attributed to its ability to react with nucleophilic sites in biological molecules, leading to protein modification and potential cellular damage. Isocyanates can form adducts with proteins, which may trigger immune responses and contribute to conditions such as asthma.

Case Studies

- Respiratory Sensitization : A study highlighted that workers exposed to isocyanates, including this compound, exhibited a significant incidence of occupational asthma. Approximately 1–25% of workers developed respiratory sensitization due to repeated exposure .

- Skin Exposure Risks : Research indicated that skin contact with this compound could lead to sensitization, resulting in allergic responses upon subsequent inhalation exposure . This underscores the importance of protective measures in occupational settings.

- Pulmonary Effects : Long-term exposure studies have demonstrated that isocyanates can lead to chronic bronchitis and decreased lung function among exposed individuals .

Research Findings

Recent studies have explored the broader implications of isocyanates in medical and environmental contexts:

- Antimicrobial Activity : Some derivatives of isocyanates have shown promising antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents .

- Environmental Impact : Isocyanates are released during the thermal degradation of polyurethane foams, contributing to air pollution and respiratory hazards in industrial settings .

Propiedades

IUPAC Name |

1-isocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-2-3-5-4-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQURWGJAWSLGQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Record name | N-PROPYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051571 | |

| Record name | Propyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-propyl isocyanate appears as a colorless liquid with a pungent odor. Very toxic by ingestion. May be toxic by skin absorption and inhalation. Insoluble in water but reacts with water to produce a toxic vapor. Used to make other chemicals., Colorless liquid with pungent odor; [CAMEO] | |

| Record name | N-PROPYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21988 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-78-1 | |

| Record name | N-PROPYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-Propyl isocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Propane, 1-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW62LG5TQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.